

# Incidence and Characteristics of Diarrhea with Alpelisib

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Alpelisib

CAS No.: 1217486-61-7

Cat. No.: S548345

Get Quote

The following table summarizes key quantitative data on diarrhea as an adverse event associated with **alpelisib** from clinical studies.

| Aspect                         | Details                                                               |
|--------------------------------|-----------------------------------------------------------------------|
| Overall Incidence (All Grades) | 58% of patients [1]                                                   |
| Grade 3 Incidence              | 6.7% - 7% of patients [2] [3]                                         |
| Time to Onset (Grade ≥3)       | Median of 139 days (occurs later than hyperglycemia or rash) [2]      |
| Common Management              | Antidiarrheal medications (e.g., loperamide) [4] [5]                  |
| Impact on Treatment            | 3% of patients permanently discontinued alpelisib due to diarrhea [6] |

## Protocol for Managing Alpelisib-Induced Diarrhea

The management of diarrhea involves proactive patient communication, consistent monitoring, and a structured intervention plan. The workflow below outlines the core management logic.



[Click to download full resolution via product page](#)

In addition to the workflow, the table below details specific dosage modification guidelines based on the severity and persistence of diarrhea.

| Clinical Scenario                                                                                                                        | Recommended Action                                                                                                                                          | Reference   |
|------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| <b>Grade 1 Diarrhea</b> (Increase of <4 stools per day over baseline)                                                                    | Continue alpelisib at same dose; monitor patient; may initiate antidiarrheal medication.                                                                    | [7] [4]     |
| <b>Grade 2 Diarrhea</b> (Increase of 4-6 stools per day over baseline)                                                                   | Continue alpelisib at same dose; initiate or intensify antidiarrheal medication.                                                                            | [7]         |
| <b>Grade 3 Diarrhea</b> (Increase of $\geq 7$ stools per day over baseline; incontinence; limiting self-care activities of daily living) | <b>Interrupt</b> alpelisib therapy. Initiate medical management. Once symptoms resolve to Grade $\leq 1$ , <b>resume alpelisib at a reduced dose level.</b> | [7] [8]     |
| <b>Grade 4 Diarrhea</b> (Life-threatening consequences; urgent intervention indicated)                                                   | <b>Permanently discontinue</b> alpelisib.                                                                                                                   | [7]         |
| <b>Symptoms of Colitis</b> (e.g., abdominal pain, mucus or blood in stool)                                                               | Interrupt alpelisib and evaluate. Permanently discontinue if colitis is confirmed.                                                                          | [7] [6] [5] |

## Underlying Mechanisms and Clinical Context

- **On-Target Toxicity:** Diarrhea is a recognized, on-target adverse effect of PI3K $\alpha$  inhibition [6]. Managing it effectively is crucial for maintaining dose intensity, which is linked to improved progression-free survival [2].
- **Proactive Management is Key:** Clinical evidence shows that implementing detailed management guidelines, including those for diarrhea, significantly reduced the rate of permanent discontinuation due to all adverse events [2].

## Critical Differentiators and Unexplored Aspects

- **Colitis as a Serious Complication:** **Alpelisib** can cause colitis (inflammation of the colon), which may present with diarrhea containing mucus or blood and severe abdominal pain [7] [1] [5]. This requires immediate medical attention and differential diagnosis from uncomplicated diarrhea.
- **Drug-Drug Interactions:** Be aware that **alpelisib** has the potential to reduce the efficacy of other medications, such as the blood thinner warfarin (a CYP2C9 substrate) [5]. This is an important consideration for patients on multiple drugs.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Alpelisib Side Effects: Common, Severe, Long Term [drugs.com]
2. Time course and management of key adverse events ... [sciencedirect.com]
3. Adverse events of alpelisib: A postmarketing study of the ... [pubmed.ncbi.nlm.nih.gov]
4. Alpelisib (Piqray) [breastcancer.org]
5. Piqray (alpelisib): What to Expect, Side Effects, and More [breastcancer.org]
6. Safety & Adverse Reactions | PIQRAY® (alpelisib) tablets [piqray-hcp.com]
7. Monograph for Professionals - Drugs.com Alpelisib [drugs.com]
8. | Memorial Sloan Kettering Cancer Center Alpelisib [mskcc.org]

To cite this document: Smolecule. [Incidence and Characteristics of Diarrhea with Alpelisib].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548345#alpelisib-diarrhea-management-protocol>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)